molecular formula C22H16N2O2 B2383801 Irak4-IN-4 CAS No. 1850276-58-2

Irak4-IN-4

Cat. No.: B2383801
CAS No.: 1850276-58-2
M. Wt: 340.382
InChI Key: AHNNWZOVCRQAAH-UHFFFAOYSA-N
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Description

IRAK4-IN-4 is a potent inhibitor of interleukin-1 receptor-associated kinase 4 (IRAK4) and cyclic GMP-AMP synthase (cGAS). It has shown significant potential in modulating inflammatory responses and immune signaling pathways . The compound has an IC50 value of 2.8 nM for IRAK4 and 2.1 nM for cGAS .

Scientific Research Applications

IRAK4-IN-4 has a wide range of applications in scientific research:

    Chemistry: Used as a tool compound to study kinase inhibition.

    Biology: Helps in understanding the role of IRAK4 in immune signaling.

    Medicine: Potential therapeutic agent for inflammatory and autoimmune diseases.

    Industry: Used in the development of anti-inflammatory drugs .

Safety and Hazards

The safety information available indicates that these compounds may be harmful if swallowed, in contact with skin, or if inhaled . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

The development of new synthetic methodologies and search for new molecules with remarkable biological properties are a major and permanent concern for many researchers due principally to the increase of pathogen resistance to current antibiotics . In the context of the fight against all these diseases, heterobicyclic systems, especially imidazo­pyridines, have become very important in the field of medicinal chemistry due to their biological activities .

Preparation Methods

The synthesis of IRAK4-IN-4 involves several steps. One method starts with methyl cyanoacetate, which reacts with triethyl orthoformate to form an intermediate. This intermediate undergoes cyclization with hydrazine hydrate to produce pyrazolo[1,5-a]pyrimidine-3-carboxylate methyl ester. Further reactions with various acyl chlorides and reduction steps yield the final product . Industrial production methods typically involve optimizing these steps for higher yield and purity.

Chemical Reactions Analysis

IRAK4-IN-4 undergoes various chemical reactions, including:

Comparison with Similar Compounds

IRAK4-IN-4 is unique due to its dual inhibition of IRAK4 and cGAS. Similar compounds include:

Properties

IUPAC Name

1-(7-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)-2-phenylethane-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16N2O2/c1-15-12-13-24-18(14-15)23-19(16-8-4-2-5-9-16)20(24)22(26)21(25)17-10-6-3-7-11-17/h2-14H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AHNNWZOVCRQAAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=NC(=C(N2C=C1)C(=O)C(=O)C3=CC=CC=C3)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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